molecular formula C9H11NO2 B6275540 2-(6-methoxypyridin-3-yl)prop-2-en-1-ol CAS No. 1922929-59-6

2-(6-methoxypyridin-3-yl)prop-2-en-1-ol

Cat. No.: B6275540
CAS No.: 1922929-59-6
M. Wt: 165.2
InChI Key:
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Description

2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol is an organic compound with the molecular formula C9H11NO2 It features a methoxypyridine ring attached to a propenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxypyridin-3-yl)prop-2-en-1-ol typically involves the reaction of 6-methoxypyridine-3-carbaldehyde with propargyl alcohol under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, followed by a dehydration step to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the propenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(6-methoxypyridin-3-yl)prop-2-enal or 2-(6-methoxypyridin-3-yl)prop-2-enoic acid.

    Reduction: Formation of 2-(6-methoxypyridin-3-yl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-methoxypyridin-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methoxypyridin-3-yl)propan-1-ol
  • 2-(6-Methoxypyridin-3-yl)prop-2-yn-1-ol
  • 2-(6-Methoxypyridin-3-yl)prop-2-enoic acid

Uniqueness

2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol is unique due to its specific structural features, such as the presence of both a methoxypyridine ring and a propenol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1922929-59-6

Molecular Formula

C9H11NO2

Molecular Weight

165.2

Purity

85

Origin of Product

United States

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